molecular formula C12H15FN2O3 B12432104 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

Katalognummer: B12432104
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: VBOIPLUGDOTXAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, featuring a fluoropyridine moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with 3-methylpentanoic acid under specific conditions. The reaction is catalyzed by a suitable base and requires a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
  • 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylbutanoic acid

Comparison: Compared to its analogs, 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid exhibits unique properties due to the presence of the 3-methylpentanoic acid moiety.

Eigenschaften

Molekularformel

C12H15FN2O3

Molekulargewicht

254.26 g/mol

IUPAC-Name

2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI-Schlüssel

VBOIPLUGDOTXAH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.